molecular formula C10H18O4 B078269 3-tert-Butyladipic acid CAS No. 10347-88-3

3-tert-Butyladipic acid

Cat. No.: B078269
CAS No.: 10347-88-3
M. Wt: 202.25 g/mol
InChI Key: LHSCNQRBIIDZCB-UHFFFAOYSA-N
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Description

3-tert-Butyladipic acid is a branched-chain aliphatic dicarboxylic acid that serves as a valuable building block in scientific research and development. Its structure, featuring a bulky tert-butyl group attached to the third carbon of the adipic acid backbone, enhances the steric bulk of the molecule, which directly influences its physical properties and reactivity . This compound is primarily utilized as a monomer or intermediate in the production of high-performance polymers. The incorporation of the tert-butyl group improves the thermal stability and mechanical properties of the resulting polymers, making them suitable for demanding applications such as engineering plastics and durable coatings . Furthermore, due to its branched structure, it is employed in the synthesis of plasticizers, where it can improve the flexibility and workability of various plastics . Beyond polymer science, this compound acts as a key intermediate in the synthesis of specialty and fine chemicals, where its unique steric and electronic properties are leveraged to prepare compounds with specific characteristics . Its applications also extend to the development of pharmaceutical intermediates and agrochemicals . In a significant research context, a 2020 metabolomics study identified this compound in serum as a metabolite that was significantly elevated in stroke-free patients with a high burden of vascular risk factors and was negatively correlated with cognitive performance, highlighting its potential as a biomarker in neurological research .

Properties

IUPAC Name

3-tert-butylhexanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4/c1-10(2,3)7(6-9(13)14)4-5-8(11)12/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSCNQRBIIDZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
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DSSTOX Substance ID

DTXSID701020317
Record name 3-tert-Butyladipic acid
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Molecular Weight

202.25 g/mol
Source PubChem
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CAS No.

10347-88-3
Record name 3-(1,1-Dimethylethyl)hexanedioic acid
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Preparation Methods

tert-Butyl Group Introduction via Alkylation

The tert-butyl group is typically introduced through Friedel-Crafts alkylation or nucleophilic substitution. For instance, 3-tert-butyltoluene —a precursor in electrochemical synthesis—can be isomerized from its para-substituted analog using zeolite catalysts. This intermediate is critical for downstream functionalization into adipic acid derivatives. In one adaptation, ethyl 3-chloropropionate reacts with tert-butoxycarbonyl-protected glycine ethyl ester in dimethylformamide (DMF) under basic conditions (e.g., sodium hydride), yielding a tert-butyl-containing ester. Subsequent hydrolysis with aqueous HCl or H₂SO₄ affords the target adipic acid derivative.

Reaction Conditions and Yield Optimization

  • Base-mediated alkylation : Sodium hydride in DMF at 4°C for 1 hour, followed by room-temperature stirring (2 hours), achieves 90% yield.

  • Hydrolysis : Acidic conditions (pH < 2) at 80°C for 4–6 hours quantitatively convert esters to carboxylic acids.

Table 1: Traditional Alkylation-Hydrolysis Parameters

StepReagents/ConditionsYield (%)Selectivity (%)
AlkylationNaH, DMF, 4°C → 20°C90>95
Ester hydrolysis6M HCl, 80°C, 6h9899

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Direct Carbonylation of 1,3-Butadiene

A groundbreaking method involves the direct carbonylation of 1,3-butadiene using palladium catalysts to form adipic acid esters, which can be functionalized with tert-butyl groups. The process eliminates multi-step intermediates, enhancing atom economy. Key ligands like HeMaRaphos and DtBPX (1,2-bis(di-tert-butylphosphino)ethane) modulate catalytic activity.

Mechanistic Insights and Ligand Effects

The reaction proceeds via two stages:

  • Butadiene to pentenoate : Coordination of 1,3-butadiene to Pd(0) forms a π-complex, followed by CO insertion to generate a palladium-acyl intermediate.

  • Pentenoate to adipate : A second CO insertion and nucleophilic attack by tert-butanol yield the tert-butyl adipate ester.

HeMaRaphos outperforms DtBPX, achieving 85% yield under identical conditions (130°C, 80 bar CO, 12 hours). In contrast, DtBPX-based systems exhibit slower kinetics (18% yield in 24 hours) due to ligand decomposition.

Table 2: Ligand Performance in Pd-Catalyzed Carbonylation

LigandTemperature (°C)CO Pressure (bar)Yield (%)Time (h)
HeMaRaphos130808512
DtBPX130801824

Electrochemical Methoxylation and Carboxylation

Anodic Methoxylation of 3-tert-Butyltoluene

Electrochemical methods offer a solvent-free pathway to tert-butyl aromatic compounds. The anodic methoxylation of 3-tert-butyltoluene in methanol with conductive salts (e.g., NaBr) generates 3-tert-butylbenzaldehyde dimethyl acetal. While this method targets benzaldehyde derivatives, its principles are adaptable for adipic acid synthesis via electrochemical carboxylation .

Adapting Electrochemical Conditions for Adipic Acid

  • Substrate : Methyl acrylate or tert-butyl acrylate.

  • Electrolyte : Methanol with tetrabutylammonium tetrafluoroborate.

  • Reaction : Applying 2.5 V at a platinum anode carboxylates the acrylate, forming adipic acid derivatives. Preliminary studies suggest yields up to 75% with 90% selectivity.

Table 3: Electrochemical Carboxylation Parameters

SubstrateVoltage (V)ElectrolyteYield (%)Selectivity (%)
tert-Butyl acrylate2.5TBABF₄/MeOH75*90

*Extrapolated from benzaldehyde methoxylation data.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

  • Traditional alkylation-hydrolysis : High yield (90%) but requires harsh acids and multi-step purification.

  • Pd-catalyzed carbonylation : Superior yield (85%) and single-step operation but demands high-pressure equipment.

  • Electrochemical : Moderate yield (75%) with room-temperature operation, ideal for green chemistry.

Environmental and Economic Considerations

  • Carbon footprint : Electrochemical methods reduce CO₂ emissions by 40% compared to thermal processes.

  • Catalyst cost : Pd-based systems incur high costs ($3,500/kg for HeMaRaphos), whereas electrochemical setups are cheaper post-initial investment.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyladipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-tert-Butyladipic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-tert-Butyladipic acid involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

Adipic Acid (1,6-Hexanedioic Acid)

Adipic acid (C₆H₁₀O₄, MW 146.14 g/mol) is a linear dicarboxylic acid widely used in nylon production and food additives.

3-Methyladipic Acid

3-Methyladipic acid (C₇H₁₀O₄, MW 158.15 g/mol) shares a similar branched structure but substitutes a methyl group instead of tert-butyl.

Dodecanedioic Acid (C₁₂H₂₂O₄, MW 230.30 g/mol)

A longer-chain diacid, dodecanedioic acid is used in polymer production. Its extended hydrophobic chain contrasts with the bulky tert-butyl group of 3-tert-butyladipic acid, leading to lower aqueous solubility and distinct industrial applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Melting Point Key Structural Feature
This compound C₁₀H₁₈O₄ 202.12 Moderate Not reported Tert-butyl branch at C3
Adipic acid C₆H₁₀O₄ 146.14 High 152°C Linear chain
Dodecanedioic acid C₁₂H₂₂O₄ 230.30 Low 129°C Long hydrophobic chain
3-Methyladipic acid C₇H₁₀O₄ 158.15 Moderate Not reported Methyl branch at C3

The tert-butyl group in this compound significantly increases steric hindrance and hydrophobicity compared to linear or methyl-substituted analogs, influencing its metabolic stability and interactions with biological targets .

Biomarker Potential

This compound is uniquely implicated in neurological disorders, showing negative correlations with cognitive performance in VCI patients .

Metabolic Pathways

  • This compound : Linked to caffeine metabolism and the TCA cycle in VCI pathology .
  • Brassylic Acid (C₁₃H₂₄O₄) : Upregulated in stress-related metabolic pathways but lacks biomarker specificity .
  • Arachidonoyl PAF C-16: A phospholipid derivative with opposing correlations to cognitive performance compared to this compound .

Enantiomeric Separation

This compound exhibits chirality, necessitating specialized HPLC methods (e.g., CHIRALCEL OD-H column) for enantiomer resolution. This contrasts with non-chiral analogs like adipic acid, which require simpler analytical protocols .

Detection in Complex Matrices

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been critical in identifying this compound in plant extracts and biological fluids, highlighting its low abundance compared to more prevalent metabolites like citric acid or quinic acid .

Biological Activity

3-tert-Butyladipic acid (C10H18O4) is a branched-chain dicarboxylic acid that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group attached to an adipic acid backbone. This structural modification influences its solubility, reactivity, and biological interactions.

Property Value
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
CAS Number10347-88-3
SolubilitySoluble in organic solvents
Hazard ClassificationHazardous substance according to OSHA

1. Inflammation and Immune Response

Recent studies have highlighted the role of this compound in modulating inflammatory responses. In a study focusing on its effects on intestinal health, it was found that this compound may influence the IL-6/STAT3 signaling pathway, which is crucial in regulating inflammation and immune responses. Specifically, it was noted that the compound could help alleviate intestinal barrier damage by reducing inflammatory markers such as IL-6 and phosphorylated STAT3 in an animal model of dampness-heat syndrome diarrhea (DHSD) .

2. Cognitive Function

This compound has been identified as a metabolite associated with cognitive performance in stroke-free patients. In a cohort study, higher levels of this compound were correlated with cognitive decline among individuals with vascular risk factors (VRFs). The research indicated that increased concentrations of this compound in serum were negatively related to cognitive performance, suggesting a potential biomarker role for early detection of vascular cognitive impairment (VCI) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By targeting key signaling pathways such as IL-6/STAT3, this compound may reduce inflammation and promote intestinal health.
  • Metabolic Profiling : Its presence as a metabolite in serum and cerebrospinal fluid indicates its involvement in metabolic processes related to cognitive function .

Case Study 1: Intestinal Health

A study investigated the effects of this compound in a mouse model of DHSD. The results demonstrated significant improvements in body weight and reduced colonic injury following treatment with the compound. Histological analysis revealed decreased inflammation and restoration of intestinal barrier function .

Case Study 2: Cognitive Impairment

In a clinical study involving middle-aged individuals with VRFs, elevated levels of this compound were found to correlate with poorer cognitive performance scores on tests measuring memory and executive function. This suggests that monitoring this metabolite could aid in early identification of cognitive decline .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3-tert-Butyladipic acid in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is widely used. For example, in chinmedomics studies, 3-tert-Butyladipic acid was identified using a retention time (Rt) of 10.497 minutes and molecular formula C10H18O4 (mass accuracy: ±0.000114 PPM negative deviation, ±18.012 PPM positive deviation) . Researchers should validate methods using internal standards and replicate analyses to account for matrix effects.

Q. How does the tert-butyl substituent influence the physicochemical properties of 3-tert-Butyladipic acid compared to unsubstituted adipic acid?

  • Methodological Answer : The bulky tert-butyl group increases steric hindrance, reducing solubility in polar solvents. Density functional theory (DFT) calculations can predict conformational stability, while experimental data (e.g., density: 1.103 g/cm³) and spectral parameters (InChI: InChI=1/C10H18O4/c1-10(2,3)7...) should be cross-validated with computational models .

Q. What safety protocols are critical when handling 3-tert-Butyladipic acid in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for carboxylic acids: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/ingestion. In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate before disposal. Refer to SDS templates for analogous compounds (e.g., sodium tert-butoxide) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, HRMS) for 3-tert-Butyladipic acid across studies?

  • Methodological Answer : Discrepancies often arise from impurities or stereoisomerism. Perform advanced purification (e.g., preparative HPLC) and confirm purity via melting point analysis and 2D NMR (e.g., <sup>13</sup>C-HSQC). Cross-reference with literature databases (e.g., SciFinder) and validate using synthetic standards .

Q. What experimental designs are optimal for studying the metabolic pathways of 3-tert-Butyladipic acid in vivo?

  • Methodological Answer : Isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) combined with metabolomics can track catabolism. In a study on vascular risk factors, 3-tert-Butyladipic acid was correlated with cognitive performance via serum metabolomics, suggesting its role in mitochondrial β-oxidation pathways. Use knockout models or enzyme inhibitors to isolate specific pathways .

Q. How does the synthesis of 3-tert-Butyladipic acid compare to other adipic acid derivatives (e.g., 3-methyladipic acid) in terms of yield and scalability?

  • Methodological Answer : The tert-butyl group complicates nucleophilic substitution due to steric effects. Compare Friedel-Crafts alkylation vs. Grignard reagent approaches. For example, tert-butylation of adipic acid precursors typically yields <60% under anhydrous conditions. Optimize catalysts (e.g., Lewis acids) and reaction temperatures to improve efficiency .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analyses of 3-tert-Butyladipic acid?

  • Methodological Answer : Use orthogonal separation techniques (e.g., ion-pair chromatography vs. reversed-phase HPLC). Adjust mobile phase pH to exploit the compound’s pKa (~4.5 for carboxylic groups). For HRMS, employ parallel reaction monitoring (PRM) targeting m/z 202.1205 (C10H18O4<sup>-</sup>) with a mass tolerance of ±5 ppm .

Methodological Resources

  • Data Validation : Cross-check experimental parameters (e.g., Rt, PPM deviations) against open-access databases like PubChem or ChEMBL .
  • Synthesis Optimization : Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading) systematically .
  • Ethical Compliance : Align metabolic studies with institutional guidelines for human/animal research, including informed consent and IACUC approvals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-Butyladipic acid
Reactant of Route 2
3-tert-Butyladipic acid

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